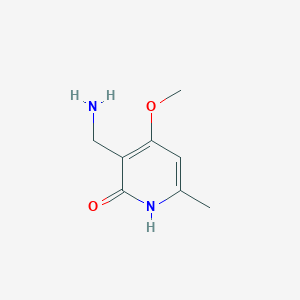

3-(アミノメチル)-4-メトキシ-6-メチルピリジン-2-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., amine, ester, etc.) .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

化合物合成

有機反応における触媒

タンパク質および酵素研究のためのリガンド

創薬

光音響イメージング剤

ナノ粒子ベースの薬物送達

要約すると、AMPMPは試薬、触媒、リガンドとしての汎用性により、科学研究において貴重なツールとなっています。その用途は、化合物合成、触媒作用、タンパク質研究、創薬、イメージング、薬物送達にわたります。 研究者は、さまざまな分野におけるAMPMPの可能性を探求し続けており、有望な将来の研究の道を切り開いています . 特定の用途の詳細な情報が必要な場合は、お気軽にお問い合わせください。

作用機序

Target of Action

Similar compounds, such as cationic polymers, are known to target bacterial membranes . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Mode of Action

For instance, aminoglycosides, a class of antibiotics, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Pharmacokinetics

It is known that a small amount of similar compounds is excreted via the urine, while most are excreted via the feces .

Result of Action

For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

実験室実験の利点と制限

The use of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is relatively stable. In addition, the compound has a wide range of potential applications, and has been studied for its biochemical and physiological effects. However, the use of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol in laboratory experiments also has some limitations. The compound is relatively expensive, and the effects of the compound can vary depending on the concentration and the method of application.

将来の方向性

There are a number of potential future directions for the study of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol. The compound could be studied further for its potential applications in medicine, agriculture, and biotechnology. In addition, further research could be conducted to better understand the mechanism of action of the compound, and to develop methods to improve the efficacy and safety of the compound. Additionally, further research could be conducted to explore the potential use of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol in gene expression and drug delivery. Finally, further research could be conducted to explore the potential use of 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol in combination with other compounds, such as other pyridines, to enhance the effects of the compound.

合成法

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol can be synthesized in a variety of ways, including the use of the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. In the Grignard reaction, the compound is synthesized from pyridine and a Grignard reagent, such as ethylmagnesium bromide or methylmagnesium bromide. In the Williamson ether synthesis, the compound is synthesized from pyridine and an alkyl halide, such as bromoethane or chloroethane. The Wittig reaction is used to synthesize 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol from pyridine and a Wittig reagent, such as triphenylphosphine and triphenylphosphorane.

Safety and Hazards

特性

IUPAC Name |

3-(aminomethyl)-4-methoxy-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,4,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEQLKDKJVHZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438382-15-0 |

Source

|

| Record name | 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)

![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)